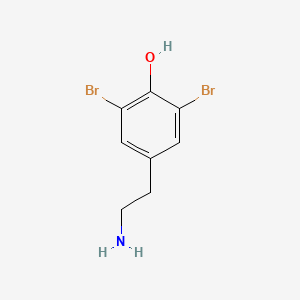
4-(2-Aminoethyl)-2,6-dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2,6-dibromophenol: is an organic compound characterized by the presence of an aminoethyl group attached to a dibromophenol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2,6-dibromophenol typically involves the bromination of 4-(2-Aminoethyl)phenol. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for bromine addition and product isolation further enhances efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Aminoethyl)-2,6-dibromophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 4-(2-Aminoethyl)-2,6-dibromophenol is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
Mechanism of Action: The mechanism by which 4-(2-Aminoethyl)-2,6-dibromophenol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the dibromophenol core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways: The compound targets enzymes involved in oxidative stress pathways and neurotransmitter regulation. By modulating these pathways, it can influence cellular processes such as apoptosis and signal transduction.
Comparison with Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the bromine atoms, resulting in different reactivity and biological activity.
2,6-Dibromophenol: Lacks the aminoethyl group, making it less versatile in chemical reactions.
4-(2-Aminoethyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness: 4-(2-Aminoethyl)-2,6-dibromophenol is unique due to the presence of both the aminoethyl group and the dibromophenol core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFLDHTYCUHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














